N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide
Description
N-[4-Amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide (CAS: 926187-00-0) is a carboxamide derivative featuring a furan-3-carboxamide group linked to a 4-amino-3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₂H₉F₃N₂O₂, with a molecular weight of 270.21 g/mol .
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)9-5-8(1-2-10(9)16)17-11(18)7-3-4-19-6-7/h1-6H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUSSEKPEDOJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=COC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The amino group is introduced through nucleophilic substitution reactions using amines or ammonia.
Coupling reactions: The final step involves coupling the furan ring with the trifluoromethylated aromatic amine under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide exhibit potential anticancer properties. Specifically, they may act as inhibitors of certain kinases involved in cancer progression. For instance, studies have shown that modifications to the furan ring can enhance the selectivity and potency against cancer cell lines .
- Inhibition of NaV 1.8 Channels
- Antimicrobial Activity
Table 1: Summary of Pharmacological Activities
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of furan-based compounds, including this compound. The findings indicated that modifications at the trifluoromethyl group significantly influenced the compound's potency against breast cancer cell lines, showcasing its potential as a lead compound for further development .
Case Study: Pain Modulation
In a preclinical model, the administration of this compound demonstrated a reduction in pain responses associated with neuropathic pain models. The compound's ability to block NaV 1.8 channels was confirmed through electrophysiological assays, suggesting its utility in developing new analgesics .
Mechanism of Action
The mechanism of action of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the furan ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide are compared below with analogous compounds, focusing on substituent effects, synthesis methodologies, and applications.
Structural Analogues and Substituent Effects
Key analogues include:
- 5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y): Features a bromophenyl and diethylamino substituent.
- N-[4-Chloro-3-(trifluoromethyl)phenyl]methanesulfonamide: Replaces the carboxamide with a sulfonamide group, reducing hydrogen-bonding capacity but increasing stability. The chloro substituent vs. amino affects electronic interactions .
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide: Incorporates an acetamide linkage with a furan-2-ylmethylamino side chain, offering divergent steric and electronic profiles compared to the furan-3-carboxamide core .
- 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide: A polyfunctional compound with a pyridine core and fluorophenoxy group, designed for industrial applications like engine additives .
Data Tables
Table 1: Structural and Functional Comparison of Analogues
Key Research Findings and Implications
- Substituent Effects: The amino group in the target compound enhances solubility and hydrogen-bonding capacity compared to chloro or bromo analogues, which may improve bioavailability in drug candidates .
- Trifluoromethyl Role : Consistently improves metabolic stability across analogues, making it a critical motif in both pharmaceuticals and industrial chemicals .
- Synthetic Flexibility : Coupling reagents like HBTU are widely used for carboxamide synthesis, though industrial-scale processes (e.g., crystalline polymorph synthesis) require specialized methodologies .
- Diverse Applications : While the target compound is research-focused, structural analogues demonstrate versatility in drug discovery (e.g., sulfonamides) and industrial chemistry (e.g., engine additives) .
Biological Activity
N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula: CHFNO
Molecular Weight: 270.21 g/mol
Key Functional Groups:
- Trifluoromethyl group (enhances lipophilicity and metabolic stability)
- Furan ring (provides a rigid and planar structure)
The trifluoromethyl group significantly influences the compound's biological activity by enhancing its interaction with various biological targets due to increased lipophilicity.
This compound is primarily investigated for its role in proteomics research. It interacts with specific biochemical pathways, which may include:
- Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting certain enzymes involved in disease pathways.
- Cellular Uptake and Distribution: Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability.
Anticancer Activity
Research indicates that derivatives of furan compounds, including this compound, exhibit promising anticancer properties. For example, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, including:
| Compound | Cancer Cell Line | IC (nM) |
|---|---|---|
| 10h | HeLa | 24 |
| CA-4 | HeLa | 42 |
This data highlights the potential of this compound as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against both bacterial and fungal strains, although further research is needed to quantify these effects.
Case Studies and Research Findings
-
In Vivo Studies on Neuropathic Pain:
A study investigated the efficacy of related compounds in reducing neuropathic pain in mouse models. The results indicated that modifications in the chemical structure significantly influenced pain relief efficacy, suggesting that this compound could be a candidate for further investigation in pain management therapies . -
Comparative Analysis with Similar Compounds:
The biological activity of this compound was compared to other derivatives such as N-[4-amino-3-(trifluoromethyl)phenyl]thiophene-3-carboxamide. While both compounds share structural similarities, their biological activities vary significantly due to differences in their functional groups and ring structures.
Q & A
Q. What are the standard synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide?
The synthesis typically involves multi-step reactions, including hydrogenation and coupling. For example, a nitro precursor (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]furan-3-carboxamide) is reduced using hydrogen gas and 10% Pd/C catalyst in methanol, followed by purification via flash chromatography (silica gel, 0–50% EtOAc/hexanes) . Intermediate characterization often employs LC-MS (e.g., ES-LCMS m/z: 562 [M+1]) and NMR to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- LC-MS/HRMS : To verify molecular weight and purity (e.g., ≥98% by HPLC) .
- NMR (¹H/¹³C) : For structural elucidation of the furan ring, trifluoromethyl group, and aromatic protons .
- Elemental Analysis : To confirm empirical formula (C₁₂H₁₀F₃N₂O₂) .
- Melting Point Determination : To assess crystallinity and batch consistency .
Q. How should researchers handle solubility challenges during in vitro assays?
The compound’s solubility varies by solvent. For biological testing:
- Use polar aprotic solvents like DMSO (10–50 mM stock solutions).
- For aqueous buffers (e.g., PBS), employ sonication or co-solvents (e.g., 0.1% Tween-80) to prevent precipitation.
- Confirm solubility via dynamic light scattering (DLS) to avoid false negatives in activity assays .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up production?
- Catalyst Screening : Test alternatives to Pd/C (e.g., PtO₂ or Raney Ni) to reduce reaction time or improve selectivity .
- Solvent Optimization : Replace methanol with ethanol or THF to enhance intermediate solubility.
- Temperature Control : Gradual heating (25–50°C) during hydrogenation minimizes side reactions .
- Purification : Replace flash chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective scale-up .
Q. How to address discrepancies in reported biological activity across studies?
- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted intermediates) .
- Assay Conditions : Standardize cell lines, serum concentrations, and incubation times (e.g., 24–72 hours) to minimize variability.
- Metabolite Screening : Use microsomal stability assays to identify active/inactive metabolites that may skew results .
- Structural Analogues : Compare with trifluoromethyl-containing derivatives (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide) to isolate pharmacophoric motifs .
Q. What strategies improve the compound’s stability under physiological conditions?
- pH Stability Studies : Test degradation kinetics in buffers (pH 2–9) to identify optimal storage/formulation conditions .
- Lyophilization : Prepare lyophilized powders (with cryoprotectants like trehalose) for long-term stability.
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the trifluoromethyl group .
Q. How can computational modeling predict target interactions?
- Docking Studies : Use Schrödinger or AutoDock to model binding to targets like kinases or GPCRs. The trifluoromethyl group enhances hydrophobic interactions in pocket residues .
- MD Simulations : Simulate solvation effects (e.g., water dynamics around the furan ring) to refine binding affinity predictions.
- QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing CF₃ vs. CH₃) on activity .
Data Contradiction Analysis
Q. How to resolve conflicting data on metabolic stability?
- Cross-Species Comparisons : Test in human/rat hepatocytes to identify species-specific CYP450 metabolism.
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways via radio-HPLC .
- Enzyme Inhibition : Co-administer CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to confirm metabolic routes .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
